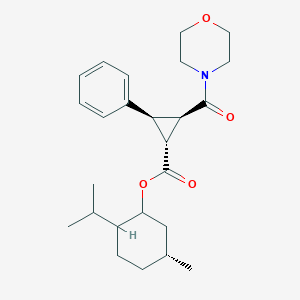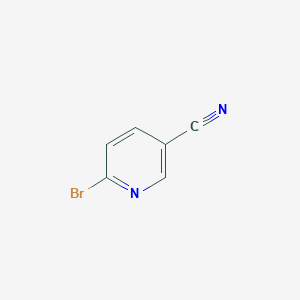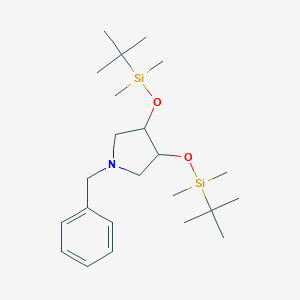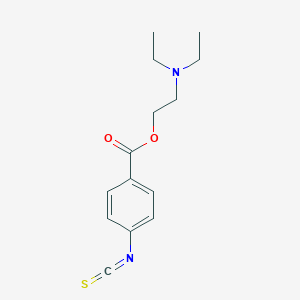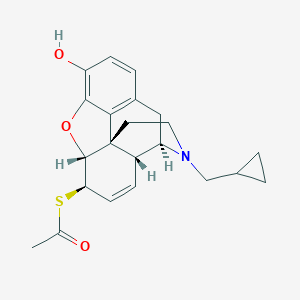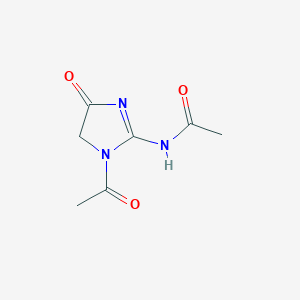![molecular formula C7H11NO B145422 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde CAS No. 133998-47-7](/img/structure/B145422.png)
1-Azabicyclo[3.1.1]heptane-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[3.1.1]heptane-5-carbaldehyde, also known as norcarane aldehyde, is a chemical compound with a bicyclic structure. It has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in various reactions, such as the Pictet-Spengler reaction and the synthesis of chiral ligands.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde. However, it has been reported to exhibit antibacterial and antifungal activity, as well as potential anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde in lab experiments is its unique structure, which allows for the synthesis of various biologically active compounds. However, one of the limitations is the lack of information on its toxicity and safety profile.
Direcciones Futuras
There are several future directions for the research on 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde. One direction is to investigate its potential applications in drug discovery and development. Another direction is to study its toxicity and safety profile to ensure its safe use in lab experiments. Additionally, further research is needed to understand its mechanism of action and its potential applications in asymmetric catalysis.
In conclusion, 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde is a unique chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde can be achieved through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with a primary amine in the presence of a Lewis acid catalyst. Another method is the reduction of 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde ketone using sodium borohydride, followed by oxidation with potassium permanganate.
Aplicaciones Científicas De Investigación
1-Azabicyclo[3.1.1]heptane-5-carbaldehyde has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various biologically active compounds, such as alkaloids, amino acids, and peptides. It has also been used as a starting material for the synthesis of chiral ligands for asymmetric catalysis.
Propiedades
Número CAS |
133998-47-7 |
|---|---|
Nombre del producto |
1-Azabicyclo[3.1.1]heptane-5-carbaldehyde |
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-azabicyclo[3.1.1]heptane-5-carbaldehyde |
InChI |
InChI=1S/C7H11NO/c9-6-7-2-1-3-8(4-7)5-7/h6H,1-5H2 |
Clave InChI |
LSHPXBXKGDGOCL-UHFFFAOYSA-N |
SMILES |
C1CC2(CN(C1)C2)C=O |
SMILES canónico |
C1CC2(CN(C1)C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)
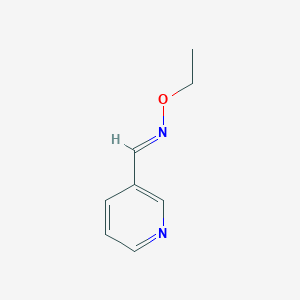
![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)
